molecular formula C14H10ClNO B2925615 4-((2-Chlorobenzyl)oxy)benzonitrile CAS No. 130019-44-2

4-((2-Chlorobenzyl)oxy)benzonitrile

Cat. No.: B2925615
CAS No.: 130019-44-2
M. Wt: 243.69
InChI Key: PVDCGRRJVOGSRT-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H10ClNO It is a derivative of benzonitrile, where a 2-chlorobenzyl group is attached to the oxygen atom of the benzonitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)oxy)benzonitrile typically involves the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified using techniques like recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Bromobenzyl)oxy)benzonitrile
  • 4-((2-Methylbenzyl)oxy)benzonitrile
  • 4-((2-Fluorobenzyl)oxy)benzonitrile

Uniqueness

4-((2-Chlorobenzyl)oxy)benzonitrile is unique due to the presence of the chlorine atom in the 2-chlorobenzyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as bromine, methyl, or fluorine.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCGRRJVOGSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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